molecular formula C6H8O3 B13812854 Methyl 2,5-dihydro-2-furancarboxylate CAS No. 57259-68-4

Methyl 2,5-dihydro-2-furancarboxylate

Cat. No.: B13812854
CAS No.: 57259-68-4
M. Wt: 128.13 g/mol
InChI Key: JEXXYHJLISOZHN-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) is an organic compound that belongs to the furan family It is a derivative of furan, a heterocyclic aromatic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) typically involves the esterification of 2-Furancarboxylic acid. One common method is the reaction of 2-Furancarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of this compound can be achieved through similar esterification processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Furancarboxylic acid.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Furancarboxylic acid.

    Reduction: 2-Furancarboxylic acid,2,5-dihydro-,methyl alcohol.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) can be compared with other furan derivatives, such as:

    2-Furancarboxylic acid: The parent compound, which lacks the ester functional group.

    2,5-Furandicarboxylic acid: A related compound with two carboxylic acid groups, used in the production of bio-based polymers.

    Furan-2-carboxaldehyde: An aldehyde derivative of furan.

The uniqueness of 2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) lies in its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent acid and other derivatives.

Properties

IUPAC Name

methyl 2,5-dihydrofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-8-6(7)5-3-2-4-9-5/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXXYHJLISOZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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